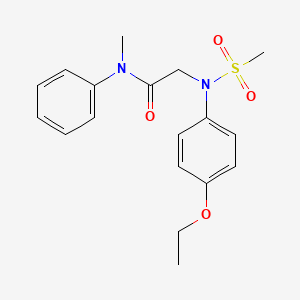

N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Overview

Description

N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as EMMPG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biocatalysis in Drug Metabolism

One innovative application of similar compounds involves the use of biocatalysis to understand drug metabolism, particularly through the preparation of mammalian metabolites. For instance, the compound LY451395, related in structure, was studied for its metabolism in preclinical species using the microorganism Actinoplanes missouriensis to produce mammalian metabolites. This approach not only facilitated the structural characterization of metabolites through nuclear magnetic resonance spectroscopy but also provided analytical standards for clinical investigations (Zmijewski et al., 2006).

Structural Influence on Molecular Assembly

Research on arylsulfonamide para-alkoxychalcone hybrids demonstrates the influence of structural modifications on molecular conformation and assembly. Specifically, the introduction of a methylene group impacts crystallographic symmetry, molecule packing, and hydrogen bonding patterns, highlighting the delicate balance between molecular structure and intermolecular interactions (de Castro et al., 2013).

Glycosyl Triflate Generation

The combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) with trifluoromethanesulfonic anhydride presents a powerful method for activating thioglycosides to glycosyl triflates. This technique is valuable for synthesizing glycosides, showcasing the potential of sulfonamide compounds in facilitating complex organic transformations (Crich and Smith, 2000).

Synthetic Pathways to Tetrahydroisoquinolines

N2-(4-ethoxyphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide and related compounds serve as key intermediates in synthesizing tetrahydroisoquinoline frameworks. Research has developed synthetic equivalents based on Weinreb amide functionality for the straightforward synthesis of these structures, highlighting the compound's role in facilitating the construction of complex molecular architectures (Kommidi et al., 2010).

Development of Antimicrobial Agents

A series of novel triazolo-3-ones and their sulfones, featuring a 4-methoxyphenyl group, were synthesized with the goal of creating more effective antimicrobial agents. These compounds were tested against various bacterial and fungal strains, with some showing significant antibacterial activity, demonstrating the therapeutic potential of sulfonamide derivatives in addressing microbial resistance (Patil et al., 2010).

properties

IUPAC Name |

2-(4-ethoxy-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-4-24-17-12-10-16(11-13-17)20(25(3,22)23)14-18(21)19(2)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIARYPDAOWMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)N(C)C2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)

![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)

![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)

![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)

![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)

![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)